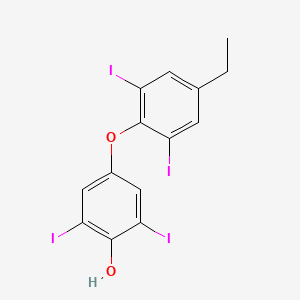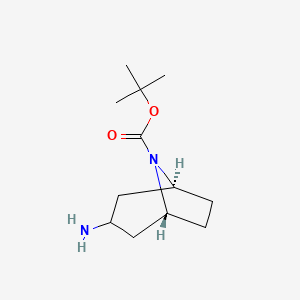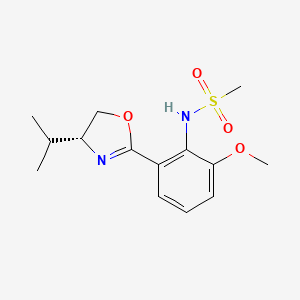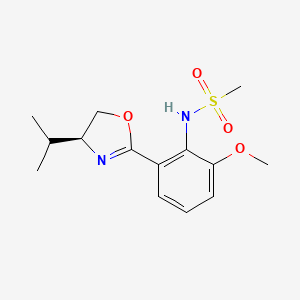
3-Hydroxy Fenretinide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy Fenretinide is a synthetic derivative of all-trans-retinoic acid, commonly known as a retinoid. It is structurally related to Fenretinide, a compound known for its chemopreventive and antineoplastic properties.
Applications De Recherche Scientifique
3-Hydroxy Fenretinide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other retinoid derivatives with potential therapeutic properties.
Biology: Studied for its effects on cellular processes such as apoptosis and differentiation.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Target of Action
3-Hydroxy Fenretinide primarily targets Retinoic Acid Receptors (RARs). These receptors play a crucial role in regulating cell growth and differentiation .
Mode of Action
this compound interacts with its targets through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It inhibits cell growth primarily through the induction of apoptosis, a process of programmed cell death, rather than through differentiation . This effect is notably different from that of vitamin A .
Biochemical Pathways
this compound affects several biochemical pathways. It triggers distinct biological effects, such as the generation of reactive oxygen species (ROS) and the promotion of apoptosis . It also modulates the PI3K/Akt/mTOR signaling pathway .
Pharmacokinetics
It is known that the compound selectively accumulates in certain tissues, such as breast tissue .
Result of Action
The action of this compound results in molecular and cellular effects that inhibit the growth of several human cancer cell lines . It induces apoptosis in both estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines . This property makes this compound an attractive candidate for breast cancer chemoprevention .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been observed that this compound preferentially accumulates in fatty tissues such as the breast, which may contribute to its effectiveness against breast cancer .
Analyse Biochimique
Biochemical Properties
3-Hydroxy Fenretinide interacts with various enzymes and proteins. It inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . This suggests that this compound interacts with both retinoid receptors and other biomolecules to exert its effects.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . It is also able to inhibit cell growth through the induction of apoptosis rather than through differentiation . This indicates that this compound influences cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to inhibit cell growth through the induction of apoptosis . This is strikingly different from that of vitamin A, suggesting that this compound exerts its effects at the molecular level through unique binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that fenretinide selectively accumulates in breast tissue , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known that fenretinide is metabolized in the liver by cytochrome P450 enzymes, including CYPs 2C8, 3A4, and 3A5 .
Transport and Distribution
It is known that fenretinide selectively accumulates in breast tissue , suggesting that it may interact with specific transporters or binding proteins.
Subcellular Localization
It is known that fenretinide is localized within the endoplasmic reticulum and also within spherical, vesicular structures located in the cytoplasm and within the central vacuole in differentiated cotyledon cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Fenretinide typically involves the modification of Fenretinide. One common method includes the hydroxylation of Fenretinide at the 3-position. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy Fenretinide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Various substituents can be introduced at different positions on the aromatic ring or the retinoid backbone
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Comparaison Avec Des Composés Similaires
Fenretinide: The parent compound, known for its chemopreventive and antineoplastic properties.
All-trans-retinoic acid: A natural retinoid with applications in dermatology and oncology.
4-Hydroxyphenyl retinamide: Another derivative with similar biological activities
Uniqueness: 3-Hydroxy Fenretinide is unique due to its specific hydroxylation at the 3-position, which enhances its biological activity and specificity. This modification allows it to interact differently with molecular targets compared to other retinoids, potentially offering improved therapeutic outcomes .
Propriétés
Numéro CAS |
1027233-22-2 |
|---|---|
Formule moléculaire |
C₂₆H₃₃NO₃ |
Poids moléculaire |
407.55 |
Synonymes |
2-Hydrosy-N-(4-hydroxyphenyl)-retinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)
![3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144839.png)
![5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone](/img/structure/B1144840.png)


![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)


![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B1144850.png)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)
